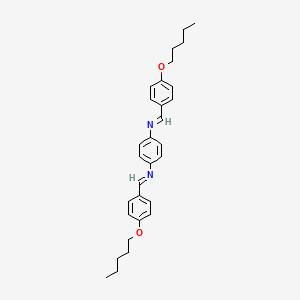
2-Acetamido-3,7-dinitro-9-fluorenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3,7-dinitro-9-fluorenone is a chemical compound with the molecular formula C15H9N3O6 and a molecular weight of 327.255 g/mol It is a derivative of fluorenone, characterized by the presence of acetamido and dinitro functional groups at specific positions on the fluorenone core
Métodos De Preparación
The synthesis of 2-Acetamido-3,7-dinitro-9-fluorenone typically involves multiple steps, starting from fluorenone derivatives. One common synthetic route includes the nitration of fluorenone to introduce nitro groups at the 3 and 7 positions, followed by the acetamidation of the resulting dinitrofluorenone . The reaction conditions often involve the use of strong acids like nitric acid for nitration and acetic anhydride for acetamidation. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
2-Acetamido-3,7-dinitro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetamidation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2-Acetamido-3,7-dinitro-9-fluorenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3,7-dinitro-9-fluorenone involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The acetamido group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
2-Acetamido-3,7-dinitro-9-fluorenone can be compared with other fluorenone derivatives, such as:
- 2-Acetamido-3,7-dichloro-9-fluorenone
- 2-Acetamido-3-nitro-9-fluorenone
- 2-Acetamido-9-fluorenone
- 2,7-Diacetamido-3,6-dinitro-9-fluorenone
- 3-Acetamido-9-fluorenone
These compounds share a similar fluorenone core but differ in the nature and position of substituents.
Propiedades
Número CAS |
100964-96-3 |
|---|---|
Fórmula molecular |
C15H9N3O6 |
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9N3O6/c1-7(19)16-13-5-12-10(6-14(13)18(23)24)9-3-2-8(17(21)22)4-11(9)15(12)20/h2-6H,1H3,(H,16,19) |
Clave InChI |
AAGDPOKIFBYAMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)



![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)


![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
